Nitroxoline
概要
説明
ニトロキソリン(5-ニトロ-8-ヒドロキシキノリンとしても知られている)は、ヒドロキシキノリン誘導体であり、50年以上も抗菌剤として使用されてきました。これは、尿路感染症に一般的に見られるグラム陽性菌とグラム陰性菌に特に有効です。 ニトロキソリンは、バイオフィルム感染症に対抗する能力で知られており、その金属キレート特性により抗がん剤としても可能性を示しています .
2. 製法
合成経路と反応条件: ニトロキソリンの工業的な製法には、8-ヒドロキシキノリンのニトロ化による5-ニトロソ-8-ヒドロキシキノリンの生成、続いて酸化による最終生成物の生成が含まれます。 ニトロ化プロセスでは、通常、硝酸がニトロ化剤として使用され、酸化ステップは過酸化水素または過マンガン酸カリウムなどのさまざまな酸化剤を用いて行うことができます .
工業生産方法: 工業現場では、ニトロキソリンの生産は、出発原料と反応混合物の品質を保証するために、分光光度法によって制御されます。 このプロセスには、反応のさまざまな段階における8-ヒドロキシキノリンと5-ニトロソ-8-ヒドロキシキノリンの定量分析が含まれます .
作用機序
ニトロキソリンは、複数のメカニズムを通じてその効果を発揮します。
生化学分析
Biochemical Properties
Nitroxoline interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-biofilm properties, making it a promising candidate for catheter-related infections
Cellular Effects
This compound influences cell function by suppressing the expression of certain genes, impairing cell viability, and inducing cell cycle arrest and apoptosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The industrial preparation of nitroxoline involves the nitrification of 8-hydroxyquinoline to form 5-nitroso-8-hydroxyquinoline, followed by oxidation to yield the final product. The nitrification process typically uses nitric acid as the nitrating agent, and the oxidation step can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through spectrophotometric methods to ensure the quality of the starting materials and reaction mixtures. The process involves quantitative determination of 8-hydroxyquinoline and 5-nitroso-8-hydroxyquinoline at different stages of the reaction .
化学反応の分析
反応の種類: ニトロキソリンは、次のようなさまざまな種類の化学反応を起こします。
酸化: 5-ニトロソ-8-ヒドロキシキノリンからニトロキソリンへの変換。
還元: 特定の条件下でのニトロ基のアミノ基への還元。
置換: キノリン環における求電子置換反応。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 炭素上のパラジウムを用いた触媒的接触水素化。
置換: ハロゲンやスルホニルクロリドなどのさまざまな求電子剤。
主要な生成物:
酸化: ニトロキソリン。
還元: 5-アミノ-8-ヒドロキシキノリン。
置換: ニトロキソリンのハロゲン化またはスルホン化誘導体。
科学的研究の応用
ニトロキソリンは、さまざまな科学研究で広く応用されています。
化学: さまざまな化学反応において、金属イオンのキレート剤として使用されます。
生物学: バイオフィルム形成を阻害する能力とその抗菌剤としての可能性について研究されています。
医学: 特にカテプシンBおよび腫瘍増殖に関与する他の酵素を阻害する能力など、その抗がん特性について調査されています
産業: 新しい抗菌コーティング剤や材料の開発に活用されています。
類似化合物との比較
ニトロキソリンは、クリオキノールなどの他のヒドロキシキノリン誘導体と比較されることがよくあります。
クリオキノール: 同様の金属キレート特性を持つ別のヒドロキシキノリン誘導体ですが、ヒトにおいて神経毒性効果が関連付けられています。
独自性: ニトロキソリンは、クリオキノールで観察される神経毒性効果なしに、バイオフィルム形成を阻害する能力とその潜在的な抗がん剤としての応用において独自性があります.
類似化合物:
- クリオキノール
- 8-ヒドロキシキノリン
- 5-アミノ-8-ヒドロキシキノリン
ニトロキソリンは、確立された安全性プロファイルと、抗菌および抗がん研究の両方にわたる多様な用途によって際立っています。
生物活性
Nitroxoline, a hydroxyquinoline derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. Originally developed as an antibiotic for urinary tract infections (UTIs), recent studies have expanded its potential therapeutic uses. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in treating specific conditions, and emerging applications in oncology.
This compound exhibits its biological effects through several mechanisms:
- Metal Chelation : this compound is known to chelate essential metal ions such as magnesium and manganese, which are critical for bacterial growth and survival. This action disrupts various enzymatic processes, including RNA polymerase activity, leading to inhibition of bacterial replication .
- Antimicrobial Activity : It has shown efficacy against a range of pathogens, including resistant strains. A meta-analysis indicated that this compound demonstrated non-inferiority compared to other antibiotics like cotrimoxazole and norfloxacin in treating uncomplicated UTIs, achieving over 90% bacteriuria eradication .
- Antineoplastic Properties : Recent research highlights this compound's potential as an anticancer agent. It has been shown to induce apoptosis and inhibit metastasis in various cancer types, including bladder cancer and pancreatic cancer. Notably, it affects cell bioenergetics and deregulates proteins involved in cancer cell growth .
Urinary Tract Infections
A comprehensive review of clinical studies involving this compound for treating UTIs revealed:
- Efficacy : In controlled trials involving 466 women with uncomplicated UTIs, this compound achieved similar efficacy to standard treatments with a significant reduction in bacteriuria .
- Safety Profile : The safety of this compound was comparable to that of control antibiotics, with adverse events reported at rates of 9.4% versus 7.8% for controls .
Cancer Treatment
Recent studies have explored this compound's role in oncology:
- Bladder Cancer : In vitro and in vivo studies demonstrated that this compound significantly suppressed metastasis and tumor progression. It was effective in reducing the migration capability of bladder cancer cells and showed promising results in animal models .
- Pancreatic Cancer : this compound exhibited dose-dependent antiproliferative effects on pancreatic cancer cells by modulating critical proteins involved in cell metabolism and bioenergetics .
Summary of Clinical Efficacy
Condition | Study Type | Patients | Efficacy Rate | Comparison Group |
---|---|---|---|---|
Uncomplicated UTI | Meta-analysis | 466 | >90% | Cotrimoxazole, Norfloxacin |
Bladder Cancer | Preclinical Trials | N/A | Significant suppression of metastasis | Control groups (untreated) |
Pancreatic Cancer | In vitro/In vivo | N/A | Dose-dependent inhibition | Control (untreated) |
Case Studies
- Bladder Cancer Case Study : A multicenter phase II trial involving high-risk non-muscle invasive bladder cancer patients treated with this compound showed improved clinical outcomes compared to traditional chemotherapeutic agents like mitomycin C. Patients exhibited reduced tumor sizes without significant toxicity .
- Urinary Tract Infection Case Study : A randomized controlled trial involving 234 patients treated with this compound showed comparable efficacy to standard antibiotic treatments with a favorable safety profile, reinforcing its potential as a first-line treatment option amid rising antibiotic resistance .
特性
IUPAC Name |
5-nitroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIWZDNTCBHXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046284 | |
Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |
Record name | SID11532939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4008-48-4 | |
Record name | Nitroxoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroxoline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NITROXOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NITROXOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroxoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROXOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。